methyl N-(4-bromophenyl)carbamate
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Overview
Description
Methyl N-(4-bromophenyl)carbamate is an organic compound with the molecular formula C8H8BrNO2. It is a carbamate derivative, characterized by the presence of a bromine atom attached to the phenyl ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Methyl N-(4-bromophenyl)carbamate is a chemical compound with the linear formula C8H8BrNO2 . This article aims to provide a comprehensive understanding of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
Carbamates, in general, are known to inhibit the enzyme acetylcholinesterase (ache), which is responsible for the degradation of the neurotransmitter acetylcholine . This inhibition can lead to an accumulation of acetylcholine at synaptic junctions, resulting in uncontrolled movement, paralysis, and possible death .
Biochemical Pathways
Given its potential ache inhibitory activity, it may impact cholinergic neurotransmission .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The potential inhibition of ache could lead to a range of neurological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(4-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as the purification of intermediates and the use of catalysts to enhance reaction efficiency. The final product is usually obtained through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 4-bromoaniline and methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted phenyl carbamates, 4-bromoaniline derivatives, and various oxidized or reduced carbamate compounds .
Scientific Research Applications
Methyl N-(4-bromophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(4-bromophenyl)carbamate
- 4-Bromophenyl N-(3-bromophenyl)carbamate
- 4-Bromophenyl N-(4-methyl-2-nitrophenyl)carbamate
- Cyclohexyl N-(4-bromophenyl)carbamate
Uniqueness
Methyl N-(4-bromophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the carbamate moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl N-(4-bromophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRFFVNPNGTCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25203-36-5 |
Source
|
Record name | METHYL N-(4-BROMOPHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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